molecular formula C20H11ClN2O3 B1683296 Wee1 Inhibitor CAS No. 622855-37-2

Wee1 Inhibitor

カタログ番号: B1683296
CAS番号: 622855-37-2
分子量: 362.8 g/mol
InChIキー: DPEXRCOBPACFOO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

WEE1-IN-4: は、細胞周期におけるG2/Mチェックポイントの調節において重要な役割を果たすチェックポイントキナーゼWEE1の強力な阻害剤です。 この化合物は、WEE1キナーゼを標的とすることで、がん細胞における細胞周期停止を誘導し、アポトーシスを促進することにより、がん治療に大きな可能性を示しています .

作用機序

WEE1-IN-4は、サイクリン依存性キナーゼ1 (CDK1) をリン酸化して不活性化するWEE1キナーゼの活性を阻害することで作用します。 WEE1を阻害することにより、WEE1-IN-4はCDK1のリン酸化を防ぎ、CDK1の活性化と細胞の早すぎる有糸分裂への移行につながります。 これにより、DNAが損傷したがん細胞において、有糸分裂災害とアポトーシスが起こります .

類似化合物の比較

類似化合物:

独自性: WEE1-IN-4は、WEE1キナーゼに対する高い効力と選択性を持ち、IC50値は0.011マイクロモルです。 これは、細胞周期調節におけるWEE1の特定の役割を研究し、標的型がん治療薬を開発するための貴重なツールとなっています .

準備方法

合成経路と反応条件: WEE1-IN-4の合成には、縮合、環化、精製などの化学反応が複数段階含まれます。 具体的な合成経路と反応条件は機密情報であり、通常、高収率と高純度を達成するために、特殊な試薬や触媒を使用します .

工業生産方法: WEE1-IN-4の工業生産は、一貫性と品質を確保するために、制御された条件下で大型反応器で行われます。 このプロセスには、医薬品化合物に対する規制基準を満たすために、合成、精製、品質管理の複数の段階が含まれます .

化学反応の分析

反応の種類: WEE1-IN-4は、以下を含む様々な化学反応を起こします。

一般的な試薬と条件:

    酸化剤: 過酸化水素、過マンガン酸カリウム。

    還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

    求核剤: アンモニア、水酸化物イオン。

    求電子剤: ハロアルカン、アシルクロリド.

主な生成物: これらの反応から生成される主な生成物は、使用する特定の試薬と条件によって異なります。 例えば、酸化によってケトンまたはアルデヒドが生成され、還元によってアルコールが生成されます .

科学研究の応用

化学: WEE1-IN-4は、WEE1キナーゼが細胞周期調節とDNA損傷応答において果たす役割を研究するための研究ツールとして使用されています。 これは、細胞周期チェックポイントの基礎となる分子メカニズムとそのがんにおける影響を理解するのに役立ちます .

生物学: 生物学的研究において、WEE1-IN-4は、アポトーシス、DNA修復、細胞増殖などの細胞プロセスに対するWEE1阻害の影響を調べるために使用されます。 また、WEE1と他の細胞タンパク質間の相互作用を研究するためにも使用されます .

医学: WEE1-IN-4は、卵巣がん、乳がん、膵臓がんなど、様々ながんに対する潜在的な治療薬として、前臨床試験で有望な結果を示しています。 他の化学療法薬との併用による有効性と安全性が、臨床試験で評価されています .

産業: 医薬品業界では、WEE1-IN-4は、標的型がん治療薬の開発に使用されています。 これは、より高い効力と選択性を備えた新しいWEE1阻害剤の設計と合成のためのリード化合物として役立ちます .

科学的研究の応用

WEE1 Inhibitors: Applications in Cancer Therapy

WEE1 kinase is a crucial regulator of the G2/M checkpoint in the cell cycle, making it a therapeutic target in tumor progression and drug resistance . WEE1 inhibitors are being explored to treat various cancers, often in combination with other therapies .

Role of WEE1 in Cancer

WEE1 plays a vital role in regulating the cell cycle, particularly at the G2/M checkpoint, which ensures that cells with damaged DNA do not proceed to division . By inhibiting WEE1, cancer cells can be forced to divide before they repair their DNA, leading to catastrophic DNA damage and cell death .

Clinical Development of WEE1 Inhibitors

Several WEE1 inhibitors are in clinical development, including adavosertib (AZD1775), ZN-c3, Debio-0123, SY-4835, and IMP7068 . Adavosertib is the most studied this compound, with 61 clinical trials . Nuvation Bio is also developing NUV-569, a selective WEE1 kinase inhibitor designed to limit off-target effects and improve tolerability .

Predictive Biomarkers

Identifying predictive biomarkers is crucial for determining which patients will respond to WEE1 inhibitors . TP53 mutations, high-grade serous ovarian cancer with platinum resistance, and unresectable pancreatic cancer are examples of conditions where WEE1 inhibition has shown promise .

Combination Therapies

WEE1 inhibitors are often used in combination with other therapies, such as chemotherapy, radiotherapy, and PARP inhibitors . Combining WEE1 inhibitors with DNA-damaging therapies can increase anti-tumor activity . For instance, NUV-868, a BD2-selective BET inhibitor, may have synergistic activity with PARP inhibitors across multiple solid tumors .

Research Findings

Virtual screening has identified potential WEE1 inhibitors, with some compounds showing comparable inhibitory activity to AZD1775 . Compound 4, identified through virtual screening, displayed significant anti-proliferative effects and induced apoptosis in various cancer cells .

Clinical Trials

Clinical trials involving WEE1 inhibitors are evaluating their safety and efficacy in various cancer types . Completed trials include singular and combination treatments . Ongoing trials are investigating the use of WEE1 inhibitors in high-grade gliomas, breast cancer, and prostate cancer .

Challenges and Future Directions

生物活性

Wee1 inhibitors are emerging as significant therapeutic agents in oncology, particularly due to their ability to target the G2/M checkpoint of the cell cycle. This article explores the biological activity of Wee1 inhibitors, focusing on their mechanisms of action, efficacy in various cancer types, and relevant clinical findings.

Overview of Wee1 Kinase

Wee1 is a protein kinase that plays a crucial role in regulating the cell cycle by inhibiting cyclin-dependent kinases (CDKs), thus preventing premature entry into mitosis. This regulation is particularly important in cells with DNA damage, allowing time for repair before division. Inhibition of Wee1 can lead to unscheduled mitotic entry, resulting in apoptosis, especially in cancer cells that are already compromised in their DNA repair mechanisms.

Wee1 inhibitors function primarily by:

  • Inducing Mitotic Catastrophe : By inhibiting Wee1, these compounds promote premature mitotic entry without adequate DNA repair, leading to cell death.
  • Enhancing Chemotherapy Sensitivity : They can sensitize cancer cells to other treatments, such as paclitaxel, by extending mitosis and enhancing apoptotic effects.
  • Modulating Immune Responses : Recent studies suggest that Wee1 inhibition can stimulate immune responses against tumors by activating pathways like STING-TBK1-IRF3, increasing type I interferon production and promoting cytotoxic T cell infiltration .

Table 1: Summary of Biological Activity and Efficacy of Selected Wee1 Inhibitors

CompoundIC50 (nM)Cancer TypeMechanism of ActionKey Findings
AZD17750.786VariousG2/M checkpoint inhibitionInduces apoptosis and enhances chemotherapy effects
Compound 41.069Lung Cancer (A549, PC9)G1 phase arrestSignificant anti-proliferative effects observed
Debio0123N/AOvarian CancerCombined with carboplatinWell-tolerated in early-phase trials
ZN-c3N/AAdvanced Solid TumorsDNA damage response enhancementPotential for broad applicability in cancers

Case Study 1: AZD1775 in Colorectal Cancer

A study demonstrated that AZD1775 significantly inhibited cell proliferation and induced apoptosis in colorectal cancer (CRC) cell lines, particularly those with p53 mutations. The treatment not only reduced tumor volume in mouse models but also activated immune responses, suggesting its dual role as a cytotoxic agent and an immunomodulator .

Case Study 2: Adavosertib in SETD2-Altered Tumors

In a Phase II trial involving patients with SETD2-altered solid tumors, adavosertib showed limited clinical activity. However, it provided insights into the importance of genetic background in determining treatment efficacy. This underscores the need for personalized approaches when using Wee1 inhibitors .

Research Findings

Recent research has highlighted several critical findings regarding the biological activity of Wee1 inhibitors:

  • Cell Cycle Dynamics : Studies indicate that Wee1 inhibition leads to increased proportions of cells entering mitosis prematurely, particularly affecting cells with defective p53 pathways. This results in enhanced sensitivity to treatments that target rapidly dividing cells .
  • Combination Therapies : The combination of Wee1 inhibitors with traditional chemotherapeutics like paclitaxel has shown promising results, enhancing overall treatment efficacy while reducing resistance mechanisms commonly seen in cancer therapies .

特性

IUPAC Name

4-(2-chlorophenyl)-9-hydroxy-6H-pyrrolo[3,4-c]carbazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClN2O3/c21-13-4-2-1-3-10(13)11-8-15-16(18-17(11)19(25)23-20(18)26)12-7-9(24)5-6-14(12)22-15/h1-8,22,24H,(H,23,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEXRCOBPACFOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC3=C(C4=C(N3)C=CC(=C4)O)C5=C2C(=O)NC5=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70439085
Record name Wee1 Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

622855-37-2
Record name Wee1 Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Wee1 Inhibitor
Reactant of Route 2
Wee1 Inhibitor
Reactant of Route 3
Wee1 Inhibitor
Reactant of Route 4
Wee1 Inhibitor
Reactant of Route 5
Wee1 Inhibitor
Reactant of Route 6
Wee1 Inhibitor
Customer
Q & A

Q1: What is Wee1, and what is its role in the cell cycle?

A: Wee1 is a tyrosine kinase that plays a crucial role in regulating the cell cycle, specifically at the G2/M checkpoint. It does this by phosphorylating cyclin-dependent kinase 1 (CDK1) at the tyrosine 15 (Tyr15) residue, effectively inactivating the CDK1/cyclin B complex and preventing premature entry into mitosis. [, , ]

Q2: How do Wee1 inhibitors interact with their target and affect the cell cycle?

A: Wee1 inhibitors are small molecules that bind to and inhibit the kinase activity of Wee1. This inhibition prevents the phosphorylation of CDK1, leading to its activation and forcing cells with damaged DNA to bypass the G2/M checkpoint, ultimately leading to mitotic catastrophe and cell death. [, , , , , ]

Q3: Why is Wee1 inhibition considered a promising strategy for cancer therapy?

A: Cancer cells often have defects in the G1/S checkpoint, making them more reliant on the G2/M checkpoint for DNA repair. Wee1 inhibition exploits this vulnerability by forcing these cells with unresolved DNA damage into premature mitosis, leading to their death. This strategy is particularly relevant for p53-deficient tumors, which commonly lack a functional G1 checkpoint. [, , , , ]

Q4: What are the downstream effects of Wee1 inhibition in cancer cells?

A4: Wee1 inhibition leads to several downstream effects in cancer cells, including:

  • Increased CDK1 activity: Leading to accelerated S-phase progression and premature mitotic entry. [, ]
  • DNA damage accumulation: Unrepaired DNA damage due to checkpoint abrogation. [, , , , ]
  • Mitotic catastrophe: Cells entering mitosis with damaged DNA undergo mitotic catastrophe, a form of cell death. [, , ]
  • Apoptosis induction: Wee1 inhibition can also directly trigger apoptosis in some cancer cells. [, , , ]

Q5: Is there information available about the specific molecular formula, weight, or spectroscopic data for “Wee1 Inhibitor I”?

A5: The provided research papers focus on the biological activity and therapeutic potential of Wee1 inhibitors as a class of compounds. They do not provide specific structural details, molecular formula, weight, or spectroscopic data for a compound explicitly named "this compound I."

Q6: How do structural modifications to Wee1 inhibitors impact their activity and selectivity?

A6: Structure-activity relationship (SAR) studies are crucial for optimizing the efficacy and safety of Wee1 inhibitors. Research has shown that even small structural changes can significantly impact:

  • Potency: Modifications to the core scaffold or specific substituents can enhance or diminish binding affinity for Wee1. [, ]
  • Selectivity: Optimizing interactions with the Wee1 active site can improve selectivity against other kinases like PLK1, mitigating potential off-target effects and toxicity. [, , ]
  • Pharmacokinetic properties: Structural modifications can influence absorption, distribution, metabolism, and excretion (ADME), ultimately impacting the drug's in vivo behavior. [, , ]

Q7: What are the challenges in formulating Wee1 inhibitors for therapeutic use?

A7: Formulating Wee1 inhibitors presents challenges related to their stability, solubility, and bioavailability. Strategies to overcome these limitations might include:

  • Chemical modifications: Improving drug-like properties through modifications to the compound's structure. [, ]
  • Formulation optimization: Utilizing excipients and delivery systems to enhance solubility and stability, enabling various routes of administration (e.g., oral, intravenous). [, ]

Q8: What in vitro and in vivo models are used to evaluate the efficacy of Wee1 inhibitors?

A8: Researchers employ a range of preclinical models to assess the efficacy and safety of Wee1 inhibitors, including:

  • Cell-based assays: Measuring cell viability, proliferation, apoptosis, and cell cycle progression in cancer cell lines treated with Wee1 inhibitors. [, , , ]
  • Animal models: Evaluating tumor growth inhibition and survival in xenograft models where human cancer cells are implanted into mice. [, , , , ]
  • Patient-derived xenografts (PDXs): Testing drug efficacy in models that better represent human tumor heterogeneity and drug response. [, ]

Q9: What are the known mechanisms of resistance to Wee1 inhibitors?

A9: As with many targeted therapies, resistance to Wee1 inhibitors is a concern. Research suggests potential mechanisms include:

  • Upregulation of compensatory DNA repair pathways: Cancer cells may adapt by increasing the activity of alternative DNA repair mechanisms. [, ]
  • Activation of bypass signaling pathways: Resistance can arise through the activation of signaling pathways that circumvent the need for Wee1. [, ]

Q10: What are the toxicological concerns associated with Wee1 inhibition?

A10: The main dose-limiting toxicity observed with Wee1 inhibitors, particularly AZD1775, is myelosuppression, which includes:

  • Neutropenia: A decrease in neutrophils, a type of white blood cell, increasing the risk of infection. [, , ]
  • Thrombocytopenia: A decrease in platelets, which are essential for blood clotting, leading to an increased risk of bleeding. [, ]

Q11: What strategies are being explored to improve the delivery of Wee1 inhibitors to tumors?

A11: Research is ongoing to enhance the delivery and therapeutic index of Wee1 inhibitors:

  • Nanoparticle-based delivery systems: Encapsulating Wee1 inhibitors in nanoparticles can improve their solubility, stability, and tumor targeting, potentially reducing off-target effects. []
  • Antibody-drug conjugates (ADCs): Linking Wee1 inhibitors to antibodies that specifically recognize tumor cells can enable targeted delivery and minimize toxicity to healthy tissues. []

Q12: Are there any biomarkers that can predict response to Wee1 inhibitors?

A12: Identifying predictive biomarkers is crucial for personalizing this compound therapy:

  • H3K36me3 status: Loss of the histone mark H3K36me3 has been linked to increased sensitivity to Wee1 inhibitors. This finding could be explored as a potential biomarker to guide patient selection. []
  • CCNE1 amplification: Cancers with CCNE1 amplification may show increased susceptibility to Wee1 inhibitors. [, ]

Q13: What are the future directions for research on Wee1 inhibitors?

A13: Future research efforts will likely focus on:

  • Developing more selective and potent Wee1 inhibitors: Minimizing off-target toxicity and maximizing therapeutic efficacy. [, , ]
  • Identifying robust predictive biomarkers: Guiding patient selection and personalizing treatment strategies. [, ]
  • Optimizing drug combinations: Exploring synergistic combinations with chemotherapy, radiotherapy, or other targeted therapies to enhance anti-cancer effects and overcome resistance. [, , , ]
  • Conducting further clinical trials: Determining the long-term efficacy and safety of Wee1 inhibitors in diverse patient populations. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。